molecular formula C14H11BrN2O B2815612 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile CAS No. 1223879-56-8

3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile

Cat. No.: B2815612
CAS No.: 1223879-56-8
M. Wt: 303.159
InChI Key: RLHGRVICBSMRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile (CAS: 1223879-56-8) is a brominated aromatic compound featuring a benzonitrile core substituted with a 5-bromo-2-hydroxybenzylamino group at the meta position. Its molecular formula is C₁₄H₁₀BrN₂O, with a molecular weight of 303.16 g/mol and a purity of ≥98% . The compound is characterized by:

  • Hydrogen-bonding interactions between the phenolic hydroxyl group and the nitrile moiety, influencing its crystalline packing and stability .
  • Discontinued commercial availability, as noted in supplier catalogs, likely due to niche applications or synthesis challenges .
  • Aziridine ring-opening reactions with brominated electrophiles (e.g., benzyl bromide) in acetonitrile .
  • Schiff base formation via condensation of aldehydes with aminobenzonitriles, as seen in related structures .

Properties

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,17-18H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGRVICBSMRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile may involve bulk manufacturing processes that include the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Functional Group Variations

The compound’s properties and applications are best contextualized by comparing it to structurally related molecules:

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₀BrN₂O 303.16 Meta-benzonitrile, 5-Br-2-OH-benzyl Discontinued; research applications
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₁BrN₂O 303.16 Para-benzonitrile, 5-Br-2-OH-benzyl Bioactive intermediate; CAS 62625-24-5
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.01 5-Br-2-OH-benzonitrile Precursor for antiretroviral drugs
3-Amino-5-bromo-2-hydroxybenzonitrile C₇H₅BrN₂O 213.03 3-Amino, 5-Br-2-OH-benzonitrile Organic synthesis intermediate
3-Acetyl-5-bromo-2-hydroxybenzonitrile C₉H₆BrNO₂ 240.05 3-Acetyl, 5-Br-2-OH-benzonitrile High-purity synthetic intermediate
(E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile C₁₄H₁₀BrN₂O 303.16 Schiff base (imine linkage) Coordination chemistry; crystallography

Key Comparative Analysis

A. Hydrogen-Bonding and Crystallinity
  • 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile exhibits intramolecular O–H⋯N hydrogen bonding (O⋯N distance: ~2.81 Å), similar to 5-bromo-2-hydroxybenzonitrile (O⋯N: 2.80–2.81 Å) . This interaction stabilizes planar molecular conformations, enhancing crystallinity .
  • Schiff base analogues (e.g., (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile) replace the amine with an imine group, altering hydrogen-bonding networks and reducing planarity due to steric hindrance .
B. Substituent Effects on Reactivity and Bioactivity
  • Amino vs. Acetyl Groups: The amino group in 3-amino-5-bromo-2-hydroxybenzonitrile increases polarity and hydrogen-bonding capacity compared to the acetylated derivative (3-acetyl-5-bromo-2-hydroxybenzonitrile), which is more lipophilic and suited for hydrophobic interactions .

Biological Activity

3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is C14_{14}H12_{12}BrN3_{3}O, featuring a bromine atom on a benzene ring and an amino group attached to another aromatic system. This structural configuration is believed to enhance its biological activity by allowing interactions with various biological targets.

The biological activity of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function, which can lead to significant changes in cellular pathways:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial growth.
  • Anticancer Activity : It may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Preliminary studies indicate that 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile demonstrates significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for selected strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound has varying degrees of effectiveness against different bacterial pathogens.

Anticancer Activity

In vitro studies have shown that 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the IC50_{50} values obtained from these studies:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HepG2 (Liver Cancer)10

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of similar structural motifs exhibited significant antimicrobial effects, suggesting that modifications to the structure of 3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile could enhance its efficacy against resistant strains .
  • Cytotoxicity Assays : In another investigation, researchers evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic .
  • Mechanistic Insights : A detailed analysis revealed that the compound interacts with heat shock proteins, which are critical for cancer cell survival under stress conditions. This interaction may provide a dual mechanism for its anticancer properties by promoting cell death while inhibiting tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.